1-Propenyl-3-methylimidazolium Bromide
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Overview
Description
1-Propenyl-3-methylimidazolium bromide is an ionic liquid with the molecular formula C7H13BrN2. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propenyl-3-methylimidazolium bromide can be synthesized through a quaternization reaction between 1-methylimidazole and 3-bromopropene . The reaction typically occurs in an inert atmosphere at room temperature. The process involves the following steps:
- Dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile.
- Add 3-bromopropene dropwise to the solution while stirring.
- Allow the reaction to proceed for several hours until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Propenyl-3-methylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are various imidazolium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propenyl-3-methylimidazolium bromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-propenyl-3-methylimidazolium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with various biological molecules, affecting their structure and function . The bromide ion can also participate in chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium Bromide: Similar in structure but with a butyl group instead of a propenyl group.
1-Ethyl-3-methylimidazolium Bromide: Contains an ethyl group, leading to variations in its chemical behavior and applications.
1-Octyl-3-methylimidazolium Bromide: Features an octyl group, making it more hydrophobic and suitable for different industrial applications.
Uniqueness: 1-Propenyl-3-methylimidazolium bromide is unique due to its propenyl group, which imparts specific reactivity and solubility characteristics.
Properties
IUPAC Name |
1-methyl-3-prop-1-enylimidazol-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3-7H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEFEXDSVPLHGU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C=C[N+](=C1)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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